N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide
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Overview
Description
N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-phenethylpyrrolidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane .
Scientific Research Applications
N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Phenylacetamide: A related compound with a similar amide functional group.
N-phenethylpyrrolidine: A compound with a similar structure but lacking the phenylacetamide group.
Uniqueness
N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is unique due to its combination of the pyrrolidine ring and phenylacetamide group, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
828928-40-1 |
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Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-phenyl-N-[1-(2-phenylethyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(15-18-9-5-2-6-10-18)21-19-12-14-22(16-19)13-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
InChI Key |
JMTJDERCCHJQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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